
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group and a 7-methyloct-1-en-1-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzyloxybenzene derivative with a suitable alkyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar principles but optimized for efficiency and yield. Catalysts and continuous flow reactors may be employed to enhance the reaction rates and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The double bond in the 7-methyloct-1-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the double bond may produce a fully saturated alkyl chain.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their function and leading to physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-2-(oct-1-en-1-yl)benzene: Similar structure but without the methyl group on the alkyl chain.
1-(Benzyloxy)-2-(7-methyloctyl)benzene: Similar structure but with a fully saturated alkyl chain.
1-(Methoxy)-2-(7-methyloct-1-en-1-yl)benzene: Similar structure but with a methoxy group instead of a benzyloxy group.
Uniqueness
1-(Benzyloxy)-2-(7-methyloct-1-en-1-yl)benzene is unique due to the presence of both a benzyloxy group and a 7-methyloct-1-en-1-yl chain, which may confer distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C22H28O |
|---|---|
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1-[(Z)-7-methyloct-1-enyl]-2-phenylmethoxybenzene |
InChI |
InChI=1S/C22H28O/c1-19(2)12-6-3-4-9-15-21-16-10-11-17-22(21)23-18-20-13-7-5-8-14-20/h5,7-11,13-17,19H,3-4,6,12,18H2,1-2H3/b15-9- |
Clé InChI |
DOEXLSQYXHJEHW-DHDCSXOGSA-N |
SMILES isomérique |
CC(C)CCCC/C=C\C1=CC=CC=C1OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CCCCC=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
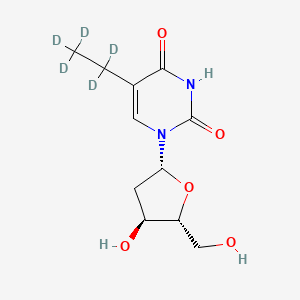
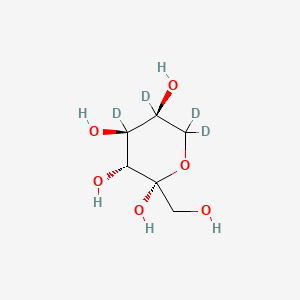

![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
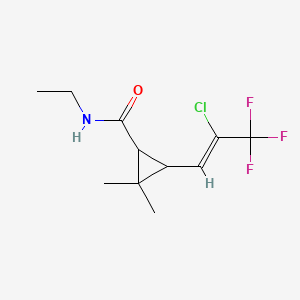
![(2S,3S,4S,5R)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849836.png)
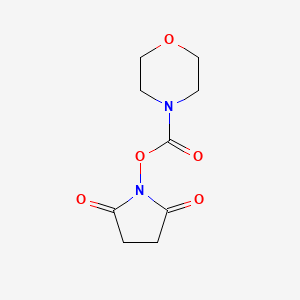

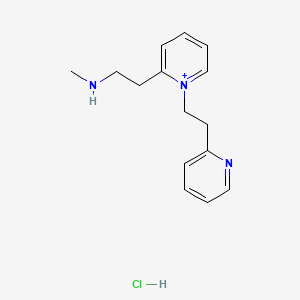


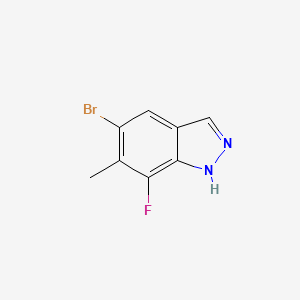
![2-(1-(2-(2-Methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrofuro[3,2-d]pyrimidin-3(4H)-yl)-2-methylpropanoic Acid](/img/structure/B13849874.png)
